molecular formula C19H15ClN4O2 B2646783 5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-phenyl-1,2,4-oxadiazole CAS No. 1251609-08-1

5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B2646783
CAS No.: 1251609-08-1
M. Wt: 366.81
InChI Key: RYAVDMJJXLADGC-UHFFFAOYSA-N
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Description

5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-phenyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H15ClN4O2 and its molecular weight is 366.81. The purity is usually 95%.
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Biological Activity

5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-phenyl-1,2,4-oxadiazole is a complex organic compound belonging to the oxadiazole family. Its unique structural features suggest potential for diverse biological activities, making it a subject of interest in medicinal chemistry. This article reviews its biological activity based on recent research findings, including case studies and data tables.

Structural Characteristics

The compound's molecular formula is C18H18ClN5O2C_{18}H_{18}ClN_{5}O_{2} with a molecular weight of 371.8 g/mol. It incorporates a pyrazolidine moiety and an oxadiazole ring, which are known for their biological activities.

PropertyValue
Molecular Formula C₁₈H₁₈ClN₅O₂
Molecular Weight 371.8 g/mol
CAS Number 1207040-31-0

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research has demonstrated that derivatives of oxadiazole exhibit significant antimicrobial properties. For instance, studies involving substituted phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazoles showed effectiveness against common pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The presence of specific substituents on the phenyl ring can enhance antimicrobial activity by influencing solubility and interaction with microbial targets .

Case Study: Antimicrobial Efficacy
A study reported that a compound similar to this compound exhibited a 50% reduction in colony-forming units (CFUs) against E. coli at a concentration of 0.05 mmol .

Anticancer Activity

The compound's anticancer potential has also been explored. Research indicates that oxadiazole derivatives can inhibit cell proliferation in various cancer cell lines by targeting topoisomerase enzymes involved in DNA replication.

Case Study: Cytotoxic Effects
In a study evaluating the cytotoxicity of several oxadiazole derivatives, one derivative demonstrated an IC50 value of 21.57 µM against T-24 cancer cells, suggesting significant anticancer activity compared to standard treatments like doxorubicin .

The biological activity of this compound is hypothesized to involve:

  • Interaction with Enzymes : Binding to topoisomerase II, disrupting DNA replication.
  • Antimicrobial Mechanisms : Altering membrane permeability in bacteria and fungi.
  • Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells at specific phases (e.g., S phase).

Properties

IUPAC Name

5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2/c1-2-25-16-9-8-13(10-15(16)20)17-14(11-21-23-17)19-22-18(24-26-19)12-6-4-3-5-7-12/h3-10,14,17,21,23H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVVSBVMSFZITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(CNN2)C3=NC(=NO3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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